molecular formula C13H13ClN4O2 B3160491 Ethyl 3-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate CAS No. 866050-03-5

Ethyl 3-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate

Cat. No.: B3160491
CAS No.: 866050-03-5
M. Wt: 292.72 g/mol
InChI Key: NAJINMJKEAAWTM-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with an amino group and a chlorine atom, linked to a benzoate ester. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2-amino-4,6-dichloropyrimidine.

    Substitution Reaction: The amino group is introduced at the 2-position of the pyrimidine ring through nucleophilic substitution reactions.

    Coupling with Benzoate Ester: The final step involves coupling the substituted pyrimidine with ethyl 3-aminobenzoate under suitable reaction conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups back to amino groups.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 3-[(2-amino-4-chloropyrimidin-6-yl)amino]benzoate
  • Ethyl 3-[(2-amino-6-bromopyrimidin-4-yl)amino]benzoate
  • Ethyl 3-[(2-amino-6-fluoropyrimidin-4-yl)amino]benzoate

Comparison: Ethyl 3-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate is unique due to the specific positioning of the chlorine atom and the amino group on the pyrimidine ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds with different halogen substitutions.

Properties

IUPAC Name

ethyl 3-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2/c1-2-20-12(19)8-4-3-5-9(6-8)16-11-7-10(14)17-13(15)18-11/h3-7H,2H2,1H3,(H3,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJINMJKEAAWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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